molecular formula C15H16BrNO3S B288165 N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide

N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B288165
M. Wt: 370.3 g/mol
InChI Key: JODWREZSBYTFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which have been widely used as antibacterial agents. However, recent studies have shown that N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide has other pharmacological properties that could be useful in various biomedical applications.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide binds to the colchicine binding site on tubulin, which prevents its polymerization and leads to the formation of abnormal microtubules.
Biochemical and Physiological Effects:
N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its anti-inflammatory properties. Studies have shown that N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide is its potent anticancer activity. This compound has been shown to be effective against various cancer cells, including those that are resistant to conventional chemotherapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide. One of the most promising areas of research is the development of more potent analogs of this compound. Studies have shown that structural modifications of N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide can lead to compounds with improved anticancer activity and solubility. Another future direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the development of targeted drug delivery systems for N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide could improve its therapeutic index and reduce its toxicity.

Synthesis Methods

The synthesis of N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide is a multistep process that involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with benzylamine in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cells, including breast, lung, and prostate cancer cells. The mechanism of action of N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division.

properties

Product Name

N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

N-benzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-11-8-14(20-2)15(9-13(11)16)21(18,19)17-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3

InChI Key

JODWREZSBYTFJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=C2)OC

Origin of Product

United States

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